1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride
Overview
Description
1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodinated phenoxy group and a propyl chain linked to the imidazole ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride typically involves multiple steps. One common method includes the following steps:
Alkylation: The attachment of a propyl chain to the iodinated phenoxy group.
Imidazole Formation: The formation of the imidazole ring through cyclization reactions.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenoxy moiety .
Scientific Research Applications
1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The iodinated phenoxy group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-2-methylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(4-bromo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(4-fluoro-2-methylphenoxy)propyl]-1H-imidazole hydrochloride
Uniqueness
1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, bromo, and fluoro analogs .
Properties
IUPAC Name |
1-[3-(4-iodo-2-methylphenoxy)propyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O.ClH/c1-11-9-12(14)3-4-13(11)17-8-2-6-16-7-5-15-10-16;/h3-5,7,9-10H,2,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZESIZBWUDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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